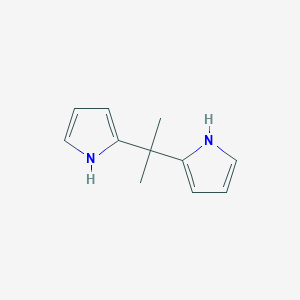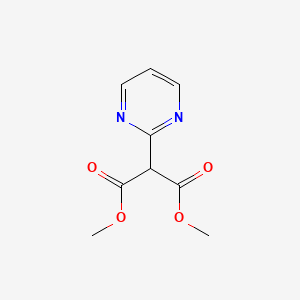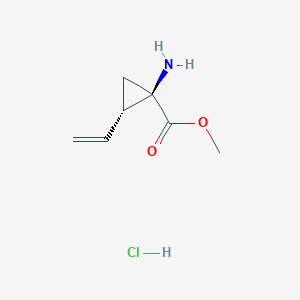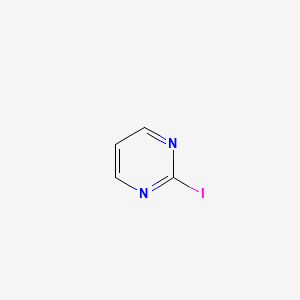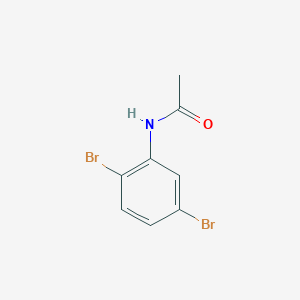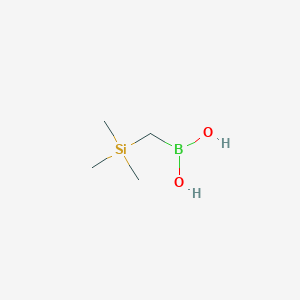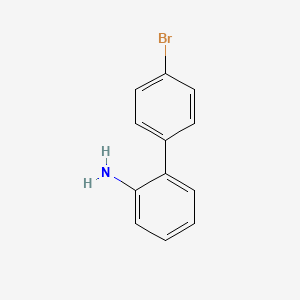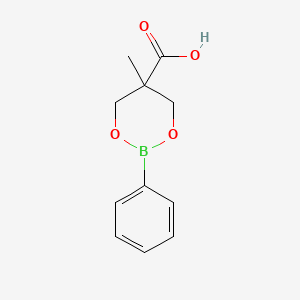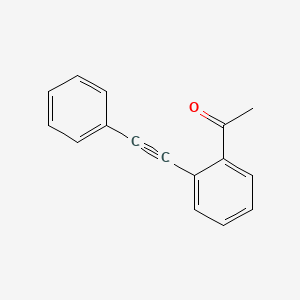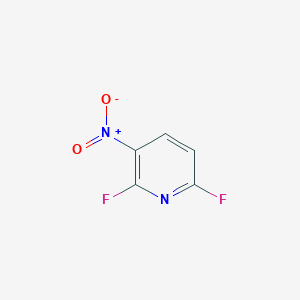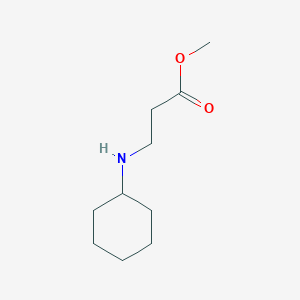
Methyl 3-(cyclohexylamino)propanoate
概要
説明
“Methyl 3-(cyclohexylamino)propanoate” is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 . It is used for proteomics research .
Synthesis Analysis
The synthesis of “Methyl 3-(cyclohexylamino)propanoate” can be achieved from Cyclohexylamine and acrylic acid methyl ester .Molecular Structure Analysis
The molecular structure of “Methyl 3-(cyclohexylamino)propanoate” consists of 10 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .科学的研究の応用
Synthesis and Industrial Applications
Methyl 3-(cyclohexylamino)propanoate has been studied for its synthesis and potential industrial applications. For instance, Zhao Yu (2010) explored the synthesis of Methyl 3-(2-oxo-cyclohexyl)propionate, a related compound, through the Michael addition of cyclohexanone to methyl acrylate. This synthesis was then applied to create octahydro-2H-1-benzopyran-2-one, used as a tobacco additive (Zhao Yu, 2010). Additionally, Hugo L. van Beek et al. (2014) investigated the production of methyl propanoate using Baeyer-Villiger monooxygenases, highlighting its importance as a precursor for polymethyl methacrylates, a significant material in acrylic plastics (Hugo L. van Beek et al., 2014).
Chemical Reactions and Analysis
The chemical reactions involving methyl 3-(cyclohexylamino)propanoate have been extensively studied. N. F. Kirillov et al. (2013) researched the reactions of methyl 1-bromocyclohexylcarboxylate with zinc and benzyl- or cyclohexylamides, leading to compounds structurally related to Methyl 3-(cyclohexylamino)propanoate. This study provided insights into the structural properties of such compounds via X-ray diffraction analysis (N. F. Kirillov et al., 2013).
Catalysis and Enzymatic Reactions
The role of Methyl 3-(cyclohexylamino)propanoate in catalysis and enzymatic reactions has also been a subject of research. For example, R. Atkinson and S. M. Aschmann (1993) studied the gas-phase reactions of ozone with a series of alkenes, including compounds similar to Methyl 3-(cyclohexylamino)propanoate, to investigate hydroxyl radical production under atmospheric conditions (R. Atkinson & S. M. Aschmann, 1993).
Potential in Pharmaceutical and Medical Research
Although excluding information related to drug use, dosage, and side effects, it's noteworthy that compounds structurally related to Methyl 3-(cyclohexylamino)propanoate have been investigated for their potential in pharmaceutical applications. For instance, N. F. Kirillov et al. (2012) synthesized methyl-1-(1-aryl-3-arylamino-3-oxo-2-cyanopropyl)cyclohexane carboxylates, structurally related to Methyl 3-(cyclohexylamino)propanoate, and assessed their analgesic activity, noting their low toxicity (N. F. Kirillov et al., 2012).
特性
IUPAC Name |
methyl 3-(cyclohexylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-13-10(12)7-8-11-9-5-3-2-4-6-9/h9,11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBUBKYPXOLPCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(cyclohexylamino)propanoate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

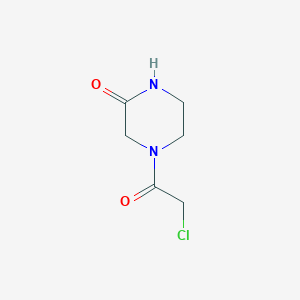
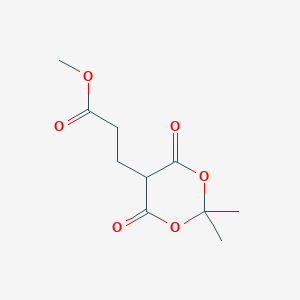
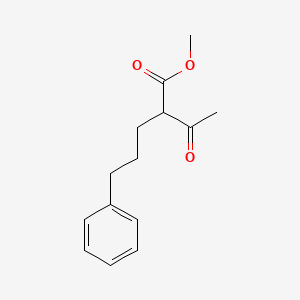
![4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1354125.png)
